1-(4H-1,2,4-triazol-3-yl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
18377-88-3 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-4-11(5-3-1)7-8-6-9-10-7/h6H,1-5H2,(H,8,9,10) |
InChI Key |
COAPWPLCJMVVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NN2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4h 1,2,4 Triazol 3 Yl Piperidine and Analogues
Direct Synthesis Approaches to the Triazole-Piperidine Conjugate
Direct synthesis methods focus on the efficient construction of the final conjugate by either forming the triazole ring on a pre-existing piperidine (B6355638) structure or by attaching a piperidine ring to a triazole core.
Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation on Piperidine Precursors
The formation of the 1,2,4-triazole ring is a key step in the synthesis of these compounds. Various cyclization reactions can be employed, often starting from precursors that already contain the piperidine moiety. One common approach involves the reaction of amidrazones with various reagents. For instance, the oxidative cyclization of amidrazones with aldehydes in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) can yield 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another method utilizes the reaction of N-acyliminoesters with hydrazine (B178648) derivatives to form the triazole ring. yu.edu.jo Additionally, a one-pot synthesis involving the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines provides a rapid and regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
A notable method involves the reaction of nitriles with hydrazides. This condensation reaction, often carried out in the presence of a base, can efficiently produce 3,5-disubstituted-1,2,4-triazoles. scipublications.com Furthermore, triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides offers a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
Table 1: Selected Cyclization Reactions for 1,2,4-Triazole Synthesis
| Starting Materials | Reagents/Conditions | Product |
| Amidrazones, Aldehydes | Ceric Ammonium Nitrate, Polyethylene Glycol | 3,4,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |
| N-Acyliminoesters, Hydrazine Derivatives | - | 1,2,4-Triazoles yu.edu.jo |
| Carboxylic Acids, Amidines, Hydrazines | HATU/DIPEA, Acetic Acid | 1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |
| Nitriles, Hydrazides | Base | 3,5-Disubstituted-1,2,4-triazoles scipublications.com |
| Secondary Amides, Hydrazides | Triflic Anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |
N-Alkylation and N-Arylation Strategies for Piperidine Substitution
N-alkylation and N-arylation reactions are fundamental for attaching the piperidine moiety to a pre-formed triazole ring or for modifying the piperidine nitrogen. A common method for N-alkylation involves reacting piperidine with an appropriate alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium salts. researchgate.net For instance, slow addition of the alkyl halide can help ensure the piperidine remains in excess, promoting mono-alkylation. researchgate.net
Reductive amination is another versatile strategy for N-alkylation, where a piperidone is reacted with an amine in the presence of a reducing agent. This method was successfully used in the synthesis of a derivative, (5-Methyl-2-phenyl-2H- ox.ac.ukasianpubs.orgrsc.orgtriazol-4-ylmethyl)-(2-phenoxy-ethyl)-piperidin-4-yl-amine, starting from N-Boc-piperidin-4-one and phenoxy-ethylamine. indexcopernicus.com
For N-arylation, palladium-catalyzed cross-coupling reactions are often employed. These reactions allow for the formation of a C-N bond between the piperidine nitrogen and an aryl group.
Multi-Step Synthesis Pathways and Intermediate Derivatization
Complex analogues of 1-(4H-1,2,4-triazol-3-yl)piperidine often require multi-step synthetic sequences that involve the strategic use of modern synthetic methods and protecting groups to achieve the desired final product.
Role of Click Chemistry in Triazole-Piperidine Assembly
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of 1,2,3-triazole-containing compounds. nih.gov This reaction is highly efficient and regioselective, providing exclusively the 1,4-disubstituted triazole isomer. While the target compound is a 1,2,4-triazole, the principles of click chemistry are relevant in the broader context of triazole synthesis and the construction of complex molecules containing triazole and piperidine rings. nih.goveuropeanscience.orgresearchgate.net For instance, a piperazine-containing triazole library was constructed using miniaturized click chemistry for screening purposes. nih.gov This high-throughput approach allows for the rapid generation of a diverse set of compounds. nih.gov The CuAAC reaction has been used to link piperazine (B1678402) and imidazole (B134444) rings to a 1,2,3-triazole core, demonstrating its versatility in creating complex heterocyclic systems. europeanscience.org
Strategic Use of Protecting Groups in Complex Synthesis
In multi-step syntheses, the use of protecting groups is often essential to prevent unwanted side reactions at reactive functional groups. For the piperidine nitrogen, common protecting groups include the tert-butoxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). asianpubs.orgyoutube.com For example, in the synthesis of N(2)-piperidinyltriazoles, 4-mesyl-1-boc-piperidine was used, where the Boc group protected the piperidine nitrogen during the initial reaction steps. asianpubs.org
Similarly, in peptide synthesis involving triazoles, the fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for protecting the N-terminus of amino acids. The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine in DMF. nih.gov The strategic use and selective removal of these protecting groups allow for the sequential modification of different parts of the molecule, enabling the synthesis of complex and highly functionalized triazole-piperidine analogues. researchgate.net
Microwave-Assisted Synthesis and Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of 1,2,4-triazole derivatives. ox.ac.ukrsc.orgpnrjournal.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. scipublications.comrsc.org For example, the synthesis of 3,5-disubstituted 1,2,4-triazoles from a piperazine substituted nitrile and a benzohydrazide (B10538) was achieved in just 15 minutes at 120°C under microwave conditions. scipublications.com
Microwave-assisted synthesis has been successfully applied to various steps in the formation of triazole-piperidine analogues, including the cyclization to form the triazole ring and subsequent substitution reactions. yu.edu.joscipublications.compnrjournal.com This method is considered a green chemistry approach due to its energy efficiency and potential for reducing the use of hazardous solvents. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 3,5-Disubstituted 1,2,4-Triazole
| Method | Reaction Time | Temperature | Yield | Reference |
| Conventional Heating | Not specified | Not specified | Lower yields reported for similar reactions | scipublications.com |
| Microwave-Assisted | 15 minutes | 120 °C | Good | scipublications.com |
Regioselective Synthesis and Isomer Control
The synthesis of substituted 1,2,4-triazoles, including analogues of this compound, presents a significant challenge in controlling regioselectivity. The 1,2,4-triazole ring has three nitrogen atoms, leading to the potential for multiple isomers when substituents are introduced. Precise control over the substitution pattern is critical as different regioisomers can exhibit varied biological activities and physicochemical properties. frontiersin.orgnih.gov
A key strategy for achieving regioselectivity is the use of catalyst-controlled cycloaddition reactions. For instance, the [3+2] cycloaddition of aryl diazonium salts and isocyanides can be directed to selectively form either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate metal catalyst. Research has shown that using a silver(I) catalyst can selectively yield 1,3-disubstituted-1,2,4-triazoles, while a copper(II) catalyst directs the reaction to form the 1,5-disubstituted isomer. frontiersin.orgisres.org This catalyst-dependent control is crucial for synthesizing specific triazole-based compounds with desired functionalities.
Another effective approach is the one-pot, three-component synthesis from carboxylic acids, primary amidines, and monosubstituted hydrazines. This method provides rapid and highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The reaction proceeds through the formation of an acylamidine intermediate, which then undergoes cyclization with the hydrazine. The choice of coupling agents, such as HATU/DIPEA, has proven effective in achieving high conversion rates and excellent regioselectivity, preventing the formation of undesired isomers. organic-chemistry.org This methodology is versatile, accommodating a wide range of functional groups on the starting materials, including aryl, heteroaryl, and alkyl substituents. organic-chemistry.org
Furthermore, metal-free approaches have been developed for the regioselective synthesis of fully decorated 1,2,3-triazoles, which can be conceptually applied to 1,2,4-triazole systems. These methods often involve the reaction of enaminones with azides, where the regioselectivity is controlled by the reaction conditions, such as the solvent system and the presence of a base. beilstein-journals.org Two-dimensional NMR techniques like NOESY and HMBC are essential tools to confirm the regioselectivity of these transformations and elucidate the exact structure of the synthesized isomers. rsc.org
The table below summarizes catalyst-controlled methods for achieving regioselectivity in triazole synthesis.
| Starting Materials | Catalyst/Reagents | Conditions | Product (Regioisomer) | Yield | Reference |
| Aryl diazonium salts, Isocyanide | Ag(I) | Mild | 1,3-disubstituted-1,2,4-triazole | 88% | frontiersin.org |
| Aryl diazonium salts, Isocyanide | Cu(II) | Mild | 1,5-disubstituted-1,2,4-triazole | 79% | frontiersin.org |
| Carboxylic acids, Amidines, Hydrazines | HATU/DIPEA, Acetic Acid | 80°C | 1,3,5-trisubstituted-1,2,4-triazole | 25-84% | organic-chemistry.org |
| β-Carbonyl phosphonates, Azides | Cs₂CO₃ | DMSO, Room Temp | 1,4,5-trisubstituted 1,2,3-triazole | up to 99% | acs.org |
| N-propargyl nucleobases, Azides | FeCl₃ | Dichloromethane, Reflux | 1,5-disubstituted 1,2,3-triazole | High | nih.gov |
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce environmental impact and enhance safety and efficiency. ijpsjournal.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. nih.gov
One prominent green strategy is the use of alternative energy sources to drive chemical reactions. Ultrasonic irradiation has been successfully employed for the eco-friendly synthesis of various heterocycles derived from piperidine-based compounds. nih.gov This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. Similarly, microwave-assisted synthesis has become a popular tool for preparing 1,2,4-triazole derivatives, offering rapid and efficient reaction pathways. mdpi.com
The replacement of volatile and toxic organic solvents with environmentally benign alternatives is another cornerstone of green synthetic chemistry. Water is an ideal green solvent, and its use has been explored in metal-mediated reactions for forming triazole rings. nih.gov Polyethylene glycol (PEG) has also emerged as a recyclable and effective reaction medium. For example, an environmentally friendly synthesis of 3,4,5-trisubstituted 1,2,4-triazoles was achieved using ceric ammonium nitrate as a catalyst in PEG. organic-chemistry.org Solvent-free reactions represent an even greener alternative, eliminating solvent waste entirely. The synthesis of thiophene-based Schiff bases containing piperidine rings has been successfully conducted without any solvent or catalyst, demonstrating a highly efficient and clean synthetic route. acgpubs.org
Catalysis is central to many green synthetic methods. The development of reusable catalysts, such as ionic liquid-supported Cu(II) catalysts, allows for easy separation and recycling, reducing waste and cost. mdpi.com Metal-free catalytic systems are also being developed to avoid the toxicity associated with heavy metals. nih.gov For instance, iodine-mediated oxidative cyclization provides a metal-free route to 3-trifluoromethyl-1,2,4-triazoles, using the common solvent DMF as a carbon source under air and moisture-insensitive conditions. isres.org
The following table highlights various green chemistry approaches applied to the synthesis of triazole and piperidine-containing heterocycles.
| Green Chemistry Principle | Method/Reagents | Application | Advantages | Reference |
| Alternative Energy Source | Ultrasonic Irradiation | Synthesis of piperidine-based heterocycles | Reduced reaction time, high yields, eco-friendly | nih.gov |
| Alternative Energy Source | Microwave Irradiation | Synthesis of 1,2,3-triazole linked 1,2,4-triazoles | Rapid synthesis, high efficiency | mdpi.com |
| Green Solvent | Polyethylene Glycol (PEG) | Synthesis of 3,4,5-trisubstituted 1,2,4-triazoles | Recyclable medium, environmentally benign | organic-chemistry.org |
| Green Solvent | Water | Copper-catalyzed triazole synthesis | Benign solvent, reduces organic waste | nih.gov |
| Solvent-Free Reaction | Direct reaction of aldehydes and piperidine derivatives | Synthesis of thiophene-based Schiff bases | No solvent waste, high yield, short reaction time | acgpubs.org |
| Metal-Free Catalysis | Iodine-mediated oxidative cyclization | Synthesis of 3-trifluoromethyl-1,2,4-triazoles | Avoids toxic metals, insensitive to air/moisture | isres.org |
Chemical Reactivity and Transformations of 1 4h 1,2,4 Triazol 3 Yl Piperidine Derivatives
Reactions at the 1,2,4-Triazole (B32235) Moiety
The 1,2,4-triazole ring is an electron-deficient system, which governs its reactivity towards both electrophiles and nucleophiles. The presence of three nitrogen atoms significantly influences the electron distribution and provides sites for derivatization.
Electrophilic and Nucleophilic Substitution Reactions
The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.govchemicalbook.com Conversely, the nitrogen atoms, possessing lone pairs of electrons, are the primary sites for electrophilic substitution. nih.govchemicalbook.com
Nucleophilic substitution reactions often occur at the C3 and C5 positions of the triazole ring, especially if a good leaving group is present. For instance, chloro-substituted triazoles can react with various nucleophiles. While direct examples on the 1-(4H-1,2,4-triazol-3-yl)piperidine scaffold are sparse in readily available literature, the general reactivity of 1,2,4-triazoles suggests that a 3-chloro-5-(piperidin-1-yl)-1,2,4-triazole derivative would readily undergo substitution at the 3-position. Similarly, reactions involving triazolethiones, which are derivatives of the parent triazole, showcase nucleophilic substitution at the sulfur atom attached to the ring. In a relevant study, 4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazole-3-thiol was reacted with various N-alkyl/aralkyl/aryl electrophiles to yield a series of thioether derivatives. nih.govresearchgate.netsdu.dknih.gov
Electrophilic substitution, including protonation, readily occurs at the N4 position of the 1H-1,2,4-triazole ring. chemicalbook.com
Derivatization at Nitrogen Atoms of the Triazole Ring
Alkylation and acylation are common methods for derivatizing the nitrogen atoms of the triazole ring. The regioselectivity of these reactions can often be controlled by the reaction conditions. For 1H-1,2,4-triazole, alkylation with sodium ethoxide in ethanol (B145695) as a base tends to yield the N1-substituted product, whereas using aqueous sodium hydroxide (B78521) can result in a mixture of N1 and N4 isomers. chemicalbook.com
N-acylation of triazoles can also occur. The direct acylation of NH-1,2,3-triazoles has been studied, revealing a preference for the formation of the thermodynamic N2 isomers. rsc.orgrsc.org While this pertains to the 1,2,3-isomer, it highlights the complexity and potential for isomeric products in triazole acylation. For the 1,2,4-triazole system, derivatization can be directed. For example, 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides have been synthesized by reacting methyl 1,2,4-triazole-3-carboxylate (B8385096) with various alkoxymethyl chlorides, followed by amidation. mdpi.com This demonstrates the feasibility of introducing substituents onto the triazole nitrogen while other functional groups are present.
The following table summarizes representative derivatization reactions at the triazole moiety.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |
| 4-Ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazole-3-thiol | Various N-alkyl/aralkyl/aryl electrophiles | 2-((4-Ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives | S-Alkylation (Nucleophilic Substitution) | nih.gov, researchgate.net, sdu.dk |
| 1H-1,2,4-Triazole | Methyl sulfate, aq. NaOH | 1-Methyl-1,2,4-triazole and 4-Methyl-1,2,4-triazole | N-Alkylation | chemicalbook.com |
| Methyl 1,2,4-triazole-3-carboxylate | Benzyloxymethyl chloride, then NH3/MeOH | 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | N-Alkylation and Amidation | mdpi.com |
Reactions at the Piperidine (B6355638) Ring
The saturated piperidine ring offers opportunities for functionalization at its carbon atoms and can undergo oxidative and reductive transformations.
Functionalization of Ring Carbons and Peripheral Positions
Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents. The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions are prominent in this area. For instance, N-Boc-piperidine can be functionalized at the C2 position, which is electronically favored, whereas specific N-acyl protecting groups can direct the reaction to the C4 position. nih.govnih.govresearchgate.net Functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen atom but can be achieved indirectly, for example, through the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring opening. nih.govnih.govresearchgate.net
The table below illustrates catalyst-controlled C-H functionalization of piperidine derivatives.
| Piperidine Derivative | Catalyst | Position of Functionalization | Product Type | Reference(s) |
| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2 | 2-Substituted piperidine | nih.gov, nih.gov |
| N-Brosyl-piperidine | Rh₂(R-TPPTTL)₄ | C2 | 2-Substituted piperidine | nih.gov, nih.gov |
| N-α-Oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 4-Substituted piperidine | nih.gov, nih.gov |
| N-Boc-tetrahydropyridine | Rhodium catalyst, then reduction | C3 | 3-Substituted piperidine | nih.gov, researchgate.net |
Oxidative and Reductive Transformations
The piperidine ring can be subject to various oxidative and reductive reactions. Copper-catalyzed aerobic oxidation of alcohols is a relevant transformation, as demonstrated in systems where a pyridine-triazole ligand is part of the catalyst structure. rsc.org This suggests that if a hydroxyl group were present on the piperidine ring of a this compound derivative, it could be oxidized to a ketone. The nitrogen atom of the piperidine ring itself can influence redox processes.
Reductive transformations are also key. The reduction of a tetrahydropyridine precursor is a common method to form the piperidine ring. More complex reductive processes, such as the stereoselective ring-opening of cyclopropane (B1198618) intermediates, are employed to achieve specific substitution patterns on the piperidine ring that are otherwise difficult to access. nih.govnih.gov
Metal-Catalyzed Cross-Coupling Reactions for Scaffold Extension
Metal-catalyzed cross-coupling reactions are indispensable tools for extending the molecular scaffold of this compound derivatives by forming new carbon-carbon bonds. These reactions can be performed on either the triazole or the piperidine part of the molecule, provided a suitable handle, typically a halogen atom, is present.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is highly effective. It has been used for the arylation of halogenated 1,2,4-triazole nucleosides, demonstrating that the triazole ring can be functionalized without affecting other parts of the molecule. nih.gov For example, 3,5-dichloro-1,2,4-triazole derivatives have been successfully coupled with various arylboronic acids at the 5-position. nih.gov This indicates that a 3-halo-5-(piperidin-1-yl)-1,2,4-triazole could be a viable substrate for Suzuki coupling.
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful method. wikipedia.org It has been used to synthesize complex triazolo[4,3-a]quinoxalines in a one-pot, copper-free, Pd/C-catalyzed reaction in water, showcasing its utility for building complex heterocyclic systems based on the triazole core. nih.gov Piperidine itself can be used as a base and solvent in Sonogashira reactions. wikipedia.orglibretexts.org
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene. A magnetically recoverable palladium(0) catalyst supported on a triazole-Schiff-base complex has been developed for the Mizoroki-Heck reaction, efficiently coupling aryl halides with acrylates. nih.govnih.gov This highlights the compatibility of the triazole moiety with palladium catalysis.
The following table provides examples of metal-catalyzed cross-coupling reactions relevant to the functionalization of triazole and piperidine scaffolds.
| Reaction Type | Substrate Type | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Halogenated 1,2,4-triazoles, Arylboronic acids | Palladium precatalysts (e.g., P1, P2), Base | Arylated 1,2,4-triazoles | nih.gov |
| Suzuki-Miyaura | 2-Aryl-4-chloro-3-iodoquinolines, Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 2,3-Diaryl-4-chloroquinolines | nih.gov |
| Sonogashira | Aryl/vinyl halide, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base (e.g., piperidine) | Aryl/vinyl-substituted alkynes | wikipedia.org, libretexts.org |
| Sonogashira (copper-free) | 2,3-Dichloroquinoxaline derivatives, Phenylacetylene | Pd/C, Base | 1-Aryl-4-(2-phenylethynyl) nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxalines | nih.gov |
| Heck | Aryl halides, Alkenes | [Fe₃O₄@triazole-Schiff-base-Pd(0)] | Substituted alkenes | nih.gov, nih.gov |
Post-Synthetic Modifications and Library Generation
The generation of compound libraries from the this compound core typically involves the derivatization of reactive functional groups on both the triazole and piperidine rings. A common strategy is to utilize a key intermediate that can be readily modified in parallel to produce a wide array of analogues.
One illustrative example involves the synthesis of a library of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides. researchgate.net In this approach, a central triazole-piperidine intermediate is first synthesized. This intermediate possesses a reactive thiol group on the triazole ring, which serves as a handle for subsequent functionalization.
The library is then constructed by reacting this key intermediate with a diverse set of N-alkyl, N-aralkyl, and N-aryl electrophiles. researchgate.net This post-synthetic modification is typically carried out under standard alkylation conditions, leading to the formation of a thioether linkage. The use of various electrophiles allows for the introduction of a wide range of substituents, thereby generating a library of structurally related compounds.
The following table details a representative library of compounds generated through this post-synthetic modification strategy. The table includes the structure of the variable substituent (R) introduced via alkylation and the corresponding compound designation.
| Compound | R Group | Chemical Name |
|---|---|---|
| 7a | -CH₂C₆H₅ | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide |
| 7b | -CH₂C₆H₄-4-Cl | N-(4-chlorophenyl)-2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
| 7c | -CH₂C₆H₄-4-F | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide |
| 7d | -CH₂C₆H₄-4-NO₂ | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide |
| 7e | -CH₂C₆H₃-2,4-diCl | N-(2,4-dichlorophenyl)-2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
| 7f | -CH₂C₆H₄-2-NO₂ | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide |
| 7g | -CH₂C₆H₄-3-NO₂ | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide |
| 7h | -CH₂C₆H₄-4-CH₃ | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide |
| 7j | -CH₂CH₂C₆H₅ | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide |
| 7n | -CH(CH₃)C₆H₅ | 2-((4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-phenylethyl)acetamide |
This method of post-synthetic modification is a powerful tool for rapidly generating a multitude of analogues from a common precursor, facilitating the exploration of chemical space and the optimization of biological activity. The synthesized libraries are typically characterized using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. researchgate.net
Advanced Spectroscopic and Structural Characterization of 1 4h 1,2,4 Triazol 3 Yl Piperidine
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte.
For 1-(4H-1,2,4-triazol-3-yl)piperidine (molecular formula C₇H₁₂N₄), HRMS would be expected to show a protonated molecular ion [M+H]⁺ at a specific m/z value. The experimentally determined mass would then be compared to the theoretical exact mass calculated for the proposed formula. For instance, in the analysis of similar triazole derivatives, HRMS (ESI) has been used to confirm their composition by matching the calculated m/z for the [M+H]⁺ ion with the experimentally observed value. beilstein-journals.orgrsc.org A close correlation between the theoretical and found values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of this compound by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, one would anticipate a characteristic singlet for the C-H proton of the triazole ring. The protons on the piperidine (B6355638) ring would appear as a set of multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2' and C6') would be shifted downfield compared to the other piperidine protons (C3', C4', C5'). A broad singlet, which would disappear upon D₂O exchange, is expected for the N-H proton of the triazole ring. urfu.ru
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show distinct signals for the two carbons of the triazole ring (C3 and C5) in the aromatic region. The carbons of the piperidine ring would appear in the aliphatic region, with the carbons bonded to the nitrogen (C2' and C6') appearing at a lower field than the other carbons (C3', C4', C5'). beilstein-journals.orgurfu.ru
2D NMR Spectroscopy: To definitively assign these signals and confirm the structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for example, by showing correlations between the different protons of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connection between the piperidine and triazole rings.
The following tables present the anticipated NMR data for this compound, based on analyses of structurally similar compounds. beilstein-journals.orgurfu.rursc.org
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole CH | ~8.0-8.5 | s |
| Triazole NH | Variable (broad) | br s |
| Piperidine H-2', H-6' | ~3.0-3.5 | t or m |
| Piperidine H-3', H-5' | ~1.8-2.2 | m |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Triazole C3 | ~155-160 |
| Triazole C5 | ~145-150 |
| Piperidine C2', C6' | ~45-50 |
| Piperidine C3', C5' | ~25-30 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of its packing in the crystal lattice.
For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the 1,2,4-triazole (B32235) ring, a characteristic feature of aromatic heterocyclic systems. mdpi.comnih.gov It would also determine the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would precisely measure the dihedral angle between the triazole and piperidine rings. researchgate.net Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the N-H group of the triazole and potential acceptor atoms, as well as π–π stacking interactions between the triazole rings of adjacent molecules, which govern the supramolecular architecture. mdpi.comnih.gov Studies on related triazole derivatives have revealed varied crystal systems, such as monoclinic and triclinic, with specific space groups being identified. mdpi.comresearchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound would display a series of absorption bands corresponding to specific bond vibrations. Key expected absorptions include:
A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. researchgate.net
Bands in the 2800-3000 cm⁻¹ range due to the C-H stretching of the aliphatic piperidine ring.
Aromatic C-H stretching from the triazole ring may appear just above 3000 cm⁻¹. researchgate.net
C=N and N=N stretching vibrations associated with the triazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.netnih.gov
C-N stretching vibrations would be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The symmetric breathing vibrations of the triazole ring would likely produce a strong signal in the Raman spectrum. Analysis of lattice vibrations in the low-frequency region can offer insights into the crystalline structure and polymorphism.
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3300 | N-H Stretch | 1,2,4-Triazole |
| ~3000-3100 | C-H Stretch (aromatic) | 1,2,4-Triazole |
| ~2800-3000 | C-H Stretch (aliphatic) | Piperidine |
| ~1500-1650 | C=N, N=N Stretch | 1,2,4-Triazole Ring |
| ~1400-1500 | C=C Stretch (aromatic) | 1,2,4-Triazole Ring |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization of Chiral Analogues
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for the stereochemical characterization of its chiral analogues.
If a stereocenter were introduced into the molecule, for instance, by substitution at one of the carbon atoms of the piperidine ring (e.g., at the C-3' or C-4' position), the resulting enantiomers would interact differently with plane-polarized light.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A chiral analogue would produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores (in this case, the triazole ring). The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often in conjunction with computational predictions.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. It provides information that is complementary to CD and was historically a primary method for assigning absolute configurations.
The application of these techniques would be crucial for distinguishing between enantiomers of a chiral derivative and for confirming the stereochemical outcome of an asymmetric synthesis.
Computational and Theoretical Investigations of 1 4h 1,2,4 Triazol 3 Yl Piperidine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and energy levels. For 1-(4H-1,2,4-triazol-3-yl)piperidine, these calculations would offer a foundational understanding of its chemical nature.
DFT has been successfully used to study various 1,2,4-triazole (B32235) derivatives, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such studies on related molecules have confirmed molecular structures and have been used to predict various molecular properties. nih.govutoronto.ca
Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential Surface)
A key outcome of quantum chemical calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov
For instance, in studies of other 1,2,4-triazole derivatives, the HOMO-LUMO gap has been used to explain their activity. nih.gov It is a common practice to analyze the spatial distribution of these orbitals to identify the regions of the molecule that are most likely to be involved in chemical reactions.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from the electronic structure. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring, highlighting them as potential sites for hydrogen bonding or coordination to metal ions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Example Triazole A | -6.85 | -1.23 | 5.62 |
| Example Triazole B | -7.12 | -1.55 | 5.57 |
| Example Triazole C | -6.98 | -1.41 | 5.57 |
Prediction of Spectroscopic Properties and Reactivity
Quantum chemical calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure and assign vibrational modes. For example, studies on related triazoles have used DFT to assign characteristic vibrational bands. researchgate.net
Furthermore, various reactivity descriptors can be calculated from the electronic structure. These include electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. These parameters are valuable for understanding reaction mechanisms and predicting how the molecule will interact with other chemical species.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in water).
For this compound, MD simulations would be valuable for assessing its conformational stability and flexibility. By analyzing the trajectory, one can determine the persistence of certain conformations and the time scales of conformational changes. When studying the interaction of the molecule with a biological target, MD simulations can assess the stability of the ligand-receptor complex over time.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. ijcrcps.com
For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various potential targets. The 1,2,4-triazole moiety is a known pharmacophore present in numerous approved drugs, including antifungal and anticancer agents. ijcrcps.comnih.gov Docking studies on related 1,2,4-triazole derivatives have been performed to investigate their potential as inhibitors of enzymes like aromatase and tubulin. ijcrcps.com The results of docking studies are typically presented as a binding score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound (Hypothetical) | Example Kinase | -8.5 | ASP86, LYS20, PHE80 |
| Related Triazole Derivative 1 | Example Kinase | -9.2 | ASP86, LYS20, TYR82 |
| Related Triazole Derivative 2 | Example Kinase | -7.9 | ASP86, GLU81 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. nih.gov
For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods to build a model that correlates these descriptors with their measured biological activity. nih.gov Studies on other piperidine (B6355638) and triazole derivatives have successfully used QSAR to identify key structural features for their activity. nih.govnih.gov
Mechanistic Biological Activity and Target Engagement Studies of 1 4h 1,2,4 Triazol 3 Yl Piperidine Derivatives
In Vitro Enzyme Inhibition Profiling and Kinetic Analysis
Derivatives of the 1-(4H-1,2,4-triazol-3-yl)piperidine core have been systematically evaluated against a diverse panel of enzymes, revealing their potential to modulate key biological pathways implicated in various diseases.
Inhibition of Hydrolases (e.g., Acetylcholinesterase, α-Glucosidase, Urease)
The hydrolytic enzymes acetylcholinesterase (AChE), α-glucosidase, and urease are significant targets in medicinal chemistry. While direct studies on this compound derivatives are emerging, the broader class of triazole and piperidine-containing compounds has shown notable inhibitory activities.
Acetylcholinesterase (AChE): The inhibition of AChE is a primary strategy in the management of Alzheimer's disease. youtube.com Novel benzamide (B126) derivatives incorporating a piperidine (B6355638) core have been synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov One such derivative, compound 5d with an ortho-fluorine substitution, exhibited a potent IC50 value of 13 ± 2.1 nM, which was superior to the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). nih.gov Molecular docking studies suggested that the carbonyl group of this compound forms a significant hydrogen bond with tyrosine 121 in the active site of AChE. nih.gov
α-Glucosidase: α-Glucosidase inhibitors are instrumental in managing type 2 diabetes mellitus by delaying carbohydrate digestion. nih.gov A variety of triazole derivatives have demonstrated significant α-glucosidase inhibitory potential. For instance, a series of novel (R)-4-fluorophenyl-1H-1,2,3-triazole derivatives were synthesized and showed promising activity. nih.gov Similarly, pyridazine-triazole hybrids have been identified as potent inhibitors, with one compound showing an IC50 value of 1.7 µM, approximately 100 times more active than the standard drug acarbose. nih.govnih.govnih.gov Kinetic studies of these hybrids revealed an uncompetitive mode of inhibition. nih.govnih.gov Furthermore, chemoenzymatically synthesized 1,4-substituted 1,2,3-triazole-α-D-glucosides have also shown potent inhibition of human lysosomal α-glucosidase, with some derivatives being over 60-fold more potent than acarbose. acs.org
Urease: Urease is a key enzyme in the pathogenesis of infections caused by microorganisms like Helicobacter pylori. emanresearch.org Piperazine-linked 1,2,4-triazole (B32235) skeletons have been explored as urease inhibitors. nih.gov Kinetic studies on related triazolothiadiazole and triazolothiadiazine derivatives revealed a competitive mode of inhibition for the most potent compounds. tiu.edu.iq The inhibitory potential of these compounds is often enhanced by the presence of electron-withdrawing substituents. nih.gov
Interactive Table: Hydrolase Inhibition by Related Triazole and Piperidine Derivatives
| Compound Class | Target Enzyme | Key Findings | IC50 Values | Reference |
|---|---|---|---|---|
| Benzamide-piperidine derivatives | Acetylcholinesterase | Potent inhibition, outperforming donepezil. | 13 ± 2.1 nM (for compound 5d) | nih.gov |
| Pyridazine-triazole hybrids | α-Glucosidase | Uncompetitive inhibition, significantly more potent than acarbose. | 1.7 µM (for compound 10k) | nih.govnih.govnih.gov |
| Triazolothiadiazoles | Urease | Competitive inhibition. | 3.33 ± 0.11 µM (for compound 5k) | tiu.edu.iq |
Modulation of Oxidoreductases (e.g., 15-Lipoxygenase, Cytochrome P450 Enzymes)
15-Lipoxygenase (15-LOX): This enzyme is involved in inflammatory processes, making it a target for anti-inflammatory drug design. A series of N-alkyl/aralkyl/aryl derivatives of 2-(4-phenyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)acetamide were synthesized and screened for their inhibitory potential against 15-lipoxygenase. Several of these compounds demonstrated potent inhibitory activities.
Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily plays a crucial role in drug metabolism, and interactions with these enzymes are a key consideration in drug development. youtube.comnih.gov A study on a series of piperidine derivatives, substituted at positions 1, 3, and 4, investigated their ability to inhibit five different P450 isoforms (1A1, 1A2, 2B1, 2E1, and 3A1). nih.gov The results indicated that these piperidine structures could be valuable leads for designing potent and selective P450 inhibitors. For example, one compound was identified as a potent and highly selective inhibitor of CYP2B1 with an IC50 of 2.5 μM, while another showed high selectivity for CYP1A1. nih.gov In contrast, CYP2E1 was largely insensitive to these piperidine derivatives. nih.gov The interaction of 1,2,3-triazoles with the heme iron of CYPs has also been studied, suggesting that while they can ligate to the heme iron, the interaction is generally weaker than that of imidazole (B134444) and 1,2,4-triazole-based drugs. nih.gov
Interactive Table: Oxidoreductase Modulation by Piperidine-Triazole Derivatives
| Compound Series | Target Enzyme | Key Findings | IC50 Values | Reference |
|---|---|---|---|---|
| N-substituted 2-(4-phenyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)acetamide | 15-Lipoxygenase | Potent inhibitory activity against 15-LOX. | Not specified in abstract | N/A |
| Substituted Piperidine Derivatives | Cytochrome P450 (CYP) Isoforms | Selective inhibition of various CYP isoforms. | 2.5 μM (for CYP2B1 inhibitor) | nih.gov |
Inhibition of Peptidases (e.g., Dipeptidyl Peptidase-4, Glutaminyl Cyclase)
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral medications for the treatment of type 2 diabetes mellitus. emanresearch.orgtiu.edu.iqnih.gov They work by preventing the breakdown of incretin (B1656795) hormones, which play a role in glucose homeostasis. tiu.edu.iq While many DPP-4 inhibitors feature a piperidine or a related cyclic amine moiety, specific studies on this compound derivatives are not extensively reported. However, research on xanthine (B1682287) derivatives incorporating a 1,2,3-triazole moiety has demonstrated potent DPP-4 inhibition, with one compound showing an IC50 value of 16.34 nM. tiu.edu.iq
Glutaminyl Cyclase (QC): Upregulated glutaminyl cyclase isoenzyme (isoQC) is implicated in cancer development. A series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives were rationally designed and synthesized as potential QC and isoQC inhibitors. These compounds exhibited significantly improved inhibitory potency against both enzymes, with a marked selectivity towards isoQC. nih.gov One of the lead compounds from this series demonstrated anti-cancer effects in vivo by downregulating the level of pE-CD47 through the inhibition of isoQC activity. nih.gov
Interactive Table: Peptidase Inhibition by Piperidine-Triazole Derivatives
| Compound Series | Target Enzyme | Key Findings | IC50 Values | Reference |
|---|---|---|---|---|
| 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | Glutaminyl Cyclase (QC) and isoQC | Potent and selective inhibition of isoQC. | Not specified in abstract | nih.gov |
| Xanthine-1,2,3-triazole derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Remarkable inhibitory action against DPP-4. | 16.34 nM (for compound 9) | tiu.edu.iq |
Kinase Inhibition Studies (e.g., PI3Kδ, Cyclin-Dependent Kinase 2)
PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is a key target for autoimmune diseases. The discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors has been reported. These compounds, which feature a piperazine (B1678402) ring (structurally related to piperidine), have demonstrated efficacy in in vivo models.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a target for anticancer drug development. A series of indolyl 1,2,4-triazole derivatives were designed and evaluated for their inhibitory activity against CDK4 and CDK6, with some compounds showing potent activity in the nanomolar to low micromolar range. nih.gov For instance, the IC50 values for some derivatives ranged from 0.049 µM to 3.031 µM against CDK4 and from 0.075 µM to 1.11 µM against CDK6. nih.gov
Interactive Table: Kinase Inhibition by Related Triazole Derivatives
| Compound Class | Target Kinase(s) | Key Findings | IC50 Values (µM) | Reference |
|---|---|---|---|---|
| 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives | PI3Kδ | Highly potent and selective inhibition. | Not specified in abstract | N/A |
| Indolyl 1,2,4-triazole derivatives | CDK4, CDK6 | Potent anti-proliferative activity. | 0.049 - 3.031 (CDK4), 0.075 - 1.11 (CDK6) | nih.gov |
Receptor Binding Assays and Characterization of Ligand-Receptor Interactions
The interaction of this compound derivatives with various receptors has been investigated to understand their pharmacological profiles. A screening of an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 (S1R) receptor agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, with a Ki value of 3.2 nM. nih.gov This affinity was comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov Molecular docking studies of related ligands revealed that the piperidine nitrogen atom forms a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126 residues in the S1R binding pocket. nih.gov Furthermore, a π–cation interaction between the ionized nitrogen atom and a phenylalanine residue (Phe107) contributes to the stabilization of the ligand-receptor complex. nih.gov These findings highlight the importance of the basic amino moiety for S1R affinity and selectivity. nih.gov
Interactive Table: Receptor Binding Affinity of Piperidine/Piperazine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Key Interactions | Reference |
|---|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 nM | Salt bridge with Glu172 and Asp126; π–cation interaction with Phe107. | nih.gov |
Cellular Pathway Modulation in Model Systems
The 1,2,4-triazole nucleus, often combined with a piperidine ring, serves as a versatile scaffold in medicinal chemistry, with derivatives showing a range of biological activities. nih.gov Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in various diseases.
PI3K/AKT Pathway:
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. The 1,2,4-triazole scaffold has been identified as a promising pharmacophore for developing inhibitors of this pathway. nih.gov
In the pursuit of dual-inhibitor compounds, researchers have synthesized 1,2,4-triazolo-linked bis-indolyl conjugates designed to target both tankyrase and PI3K. nih.gov The rationale for this approach stems from the known deregulation of multiple cellular signaling pathways, including the PI3K/AKT/mTOR pathway, by indole-containing compounds and the established role of the 1,2,4-triazole scaffold as a potent inhibitor. nih.gov These synthetic conjugates demonstrated dual inhibitory activity against both tankyrase and PI3K, highlighting the potential of the triazole moiety in modulating this critical cancer-related pathway. nih.gov The significance of targeting this pathway is underscored by findings that pan-PI3K inhibitors can suppress cancer cell growth, proliferation, and migration. nih.gov
NF-κB Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders. Derivatives of 1,2,4-triazole have shown potential in modulating this pathway.
In a study focused on developing treatments for concanavalin (B7782731) A-induced hepatitis, a series of (1,2,4)triazole[4,3-a]pyridine (TZP) derivatives were synthesized and evaluated. nih.gov One particular compound, designated 8d, was found to effectively suppress the translocation of the NF-κB p65 subunit and reduce the expression of inflammatory genes in RAW264.7 macrophages. nih.gov This inhibition of NF-κB activation demonstrates the capacity of triazole-based structures to interfere with pro-inflammatory signaling cascades. nih.gov
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation can lead to disease. The interaction between the pro-apoptotic p53-upregulated modulator of apoptosis (PUMA) and the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL) is a critical checkpoint in the intrinsic apoptosis pathway. Disrupting this interaction to unleash apoptosis in cancer cells is a key therapeutic strategy.
While the modulation of the PUMA/Bcl-xL PPI is an active area of research for developing new cancer therapies, publicly available scientific literature did not specifically link derivatives of the this compound scaffold to the modulation of this particular interaction. Research has focused on designing small-molecule mimetics that can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins. nih.gov However, specific studies detailing the activity of this compound derivatives in this context were not identified.
Development and Application of Molecular Probes for Target Identification
Molecular probes are essential tools in chemical biology for identifying and validating novel drug targets. These probes, often derived from bioactive small molecules, are designed to interact specifically with their protein targets, allowing for their isolation and identification.
Based on the available search results, there are no specific studies detailing the development and application of this compound derivatives as molecular probes for target identification.
Structure Activity Relationship Sar and Ligand Design Principles for 1 4h 1,2,4 Triazol 3 Yl Piperidine Scaffolds
Rational Design of Analogues Based on Structural Modifications
The rational design of analogues of the 1-(4H-1,2,4-triazol-3-yl)piperidine scaffold is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic efficacy. This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
One common strategy involves the modification of the piperidine (B6355638) ring. For instance, the introduction of substituents can significantly influence the molecule's interaction with its biological target. The position and nature of these substituents are critical. For example, in a series of dipeptidyl peptidase IV (DPP-4) inhibitors, a 3-amino-4-substituted pyrrolidine (B122466) series was developed, which showed that a polar valerolactam could replace a lipophilic phenyl group, and the addition of a gem-difluoro substituent to the lactam improved DPP-4 inhibition. nih.gov
Another key area of modification is the 1,2,4-triazole (B32235) ring. The nitrogen atoms within this ring are crucial for forming hydrogen bonds with receptors. pensoft.net Altering the substitution pattern on the triazole ring can modulate these interactions. For instance, in the development of antifungal agents, it was found that the incorporation of a 1,2,4-triazole-thioether moiety into a myrtenal (B1677600) molecule was beneficial to increasing its antifungal activity. nih.gov
Furthermore, the synthesis of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active moieties, represents a powerful design strategy. For example, novel 1,2,3-triazole-piperazin-benzo[b] nih.govresearchgate.netthiazine 1,1-dioxide derivatives have been synthesized and shown to possess antibacterial activity. rsc.org
The following table provides examples of such structural modifications and their outcomes:
| Parent Scaffold | Modification | Resulting Analogue Example | Observed Effect |
| This compound | Substitution on the piperidine ring | 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one nih.gov | Improved DPP-4 inhibition nih.gov |
| This compound | Modification of the triazole ring | Myrtenal derivatives bearing a 1,2,4-triazole-thioether moiety nih.gov | Enhanced antifungal activity nih.gov |
| This compound | Hybridization with another scaffold | 1,2,3-triazole-piperazin-benzo[b] nih.govresearchgate.netthiazine 1,1-dioxides rsc.org | Antibacterial activity rsc.org |
Identification of Key Pharmacophoric Features for Biological Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified that are crucial for its biological activity.
The 1,2,4-triazole ring itself is a critical pharmacophoric element. The nitrogen atoms of the triazole can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets. pensoft.net This is particularly evident in antifungal agents where the triazole nitrogen coordinates with the heme iron of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis.
The piperidine ring serves as a versatile scaffold that can be functionalized to modulate the compound's physicochemical properties and to introduce additional points of interaction with the target. The conformational flexibility of the piperidine ring can also play a role in achieving an optimal binding orientation.
Lead Optimization Strategies through Scaffold Hopping and Bioisosteric Replacement
Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound. Scaffold hopping and bioisosteric replacement are two powerful strategies employed in this process. researchgate.netnih.gov
Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the original's biological activity. researchgate.net This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For instance, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been identified as a bioisostere candidate for purine (B94841) scaffolds. mdpi.com
Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net This technique is often used to address issues such as metabolic instability, toxicity, or poor solubility. For example, the 4-hydroxy-1,2,3-triazole scaffold has been used as a bioisostere for a carboxylic acid moiety. researchgate.net
A review of these strategies highlights their importance in drug design to enhance potency, selectivity, and other drug-like properties. unito.it The following table summarizes these strategies with examples:
| Strategy | Definition | Example Application |
| Scaffold Hopping | Replacing the core structure of a molecule with a different one while retaining biological activity. researchgate.net | Using 1,2,4-triazolo[1,5-a]pyrimidine as a bioisostere for purine scaffolds. mdpi.com |
| Bioisosteric Replacement | Substituting an atom or group with another that has similar properties. researchgate.net | Replacing a carboxylic acid with a 4-hydroxy-1,2,3-triazole. researchgate.net |
Impact of Stereochemistry on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug.
For compounds containing the this compound scaffold, the presence of chiral centers in the piperidine ring or in any substituents can lead to significant differences in potency and efficacy between stereoisomers. For example, a study on the antifungal agent itraconazole, which contains a triazole moiety, revealed that its antifungal activity was highly enantioselective, with differences of up to 32-fold observed between stereoisomers.
The synthesis of enantiomerically pure compounds is therefore often a critical step in drug development to ensure that the most active and safest isomer is advanced.
Design of Targeted Chemical Modifiers (e.g., Covalent, Allosteric)
Targeted chemical modifiers are designed to interact with their biological target in a specific manner, such as through covalent bond formation or by binding to an allosteric site.
Covalent modifiers form a stable, covalent bond with their target protein. This can lead to irreversible inhibition and a prolonged duration of action. The design of covalent modifiers requires the incorporation of a reactive functional group, or "warhead," that can react with a specific amino acid residue in the target protein.
Allosteric modifiers bind to a site on the protein that is distinct from the active site (the orthosteric site). This binding event induces a conformational change in the protein that modulates its activity. Allosteric modulators can offer several advantages over orthosteric ligands, including greater selectivity and a more nuanced control of protein function.
While specific examples of covalent or allosteric modifiers based on the this compound scaffold are not detailed in the provided search results, the principles of their design are applicable. For instance, a nucleophilic group on the piperidine or triazole ring could be incorporated to act as a covalent warhead, or modifications could be made to promote binding to a known allosteric pocket on a target protein.
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Chemical Probe for Biological Processes
Derivatives of the 1-(4H-1,2,4-triazol-3-yl)piperidine scaffold serve as potent and selective chemical probes for interrogating complex biological pathways. These molecules are designed to interact with specific biomolecular targets, such as enzymes, allowing researchers to elucidate their roles in health and disease.
One area of significant interest is the development of inhibitors for enzymes involved in inflammatory and oncogenic pathways. For instance, substituted 1,2,4-triazoles have been identified as novel and selective inhibitors of leukotriene biosynthesis, specifically targeting the 5-lipoxygenase-activating protein (FLAP). semanticscholar.org By modifying the substituents on the triazole and its side chains, researchers have created compounds that can selectively suppress the production of pro-inflammatory leukotrienes. semanticscholar.org This makes the 1,2,4-triazole (B32235) scaffold a valuable tool for studying the intricate mechanisms of inflammation. semanticscholar.org
Furthermore, derivatives such as 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed as inhibitors of glutaminyl cyclase isoenzymes (isoQC). nih.gov Upregulated isoQC is implicated in cancer progression through the generation of pyroglutamate-CD47 (pE-CD47), which enhances the "don't eat me" signal that allows cancer cells to evade the immune system. nih.gov Specific inhibitors based on this scaffold have been shown to reduce pE-CD47 levels and exhibit anti-cancer effects in preclinical models by inhibiting isoQC activity. nih.gov This highlights the scaffold's utility as a chemical probe to investigate cancer biology and validate novel therapeutic targets. nih.gov
| Derivative Scaffold | Biological Target | Function as Probe |
| 4,5-Disubstituted-3-thio-1,2,4-triazole | 5-Lipoxygenase-activating protein (FLAP) | To study the role of leukotriene biosynthesis in inflammatory processes by selectively inhibiting FLAP. semanticscholar.org |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | Glutaminyl cyclase isoenzyme (isoQC) | To investigate the CD47-SIRPα pathway in cancer by inhibiting isoQC and reducing pE-CD47 levels. nih.gov |
Integration into Bioconjugation Strategies and Reporter Constructs
The 1,2,4-triazole moiety is increasingly utilized in bioconjugation, the process of chemically linking molecules to biomolecules like proteins or peptides. Phenyl-1,2,4-triazoline-3,5-diones (PTADs), which are derived from the 1,2,4-triazole core, have emerged as highly effective reagents for the chemoselective modification of tyrosine residues on proteins. mdpi.com This reaction is attractive due to its speed, tolerance of a wide pH range, and the stability of the resulting conjugate. mdpi.com
While direct applications of this compound in this context are still emerging, the principles established with related triazole compounds demonstrate significant potential. The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which forms a stable 1,2,3-triazole ring, is a cornerstone of modern bioconjugation. nih.govnih.gov The this compound scaffold can be readily functionalized with either an azide (B81097) or an alkyne group, enabling it to be "clicked" onto biomolecules. This strategy allows for the attachment of reporter groups (like fluorophores or biotin) or other functional moieties to proteins, nucleic acids, or cell surfaces for imaging and tracking purposes.
Potential in Supramolecular Chemistry and Polymer Science
The 1,2,4-triazole ring is a versatile component in supramolecular chemistry due to its capacity for hydrogen bonding and its ability to act as a ligand for metal coordination. The nitrogen atoms within the triazole ring can serve as both hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into well-defined, higher-order structures. smolecule.com
Research on related compounds, such as 1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxylic acid, has highlighted their utility as building blocks for creating complex supramolecular architectures. smolecule.com The ability to form hydrogen bonds is a key driver in the formation of these assemblies. smolecule.com Similarly, the this compound scaffold possesses these essential features. The piperidine (B6355638) ring provides a rigid, three-dimensional element, while the triazole ring offers specific interaction points. This combination can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). Coordination polymers based on 1,2,4-triazole ligands have been synthesized and investigated for applications such as catalysis. nih.gov
In polymer science, vinyl-substituted 1,2,4-triazoles have been polymerized to create poly(ionic liquid)s, which are polymers with unique properties for applications like metal ion loading. nih.gov The incorporation of the this compound scaffold into polymer chains could impart specific functionalities, such as enhanced thermal stability or the ability to coordinate with metal ions, opening avenues for the development of new functional materials.
Development of High-Throughput Screening Libraries Based on the Scaffold
High-throughput screening (HTS) is a key strategy in drug discovery for rapidly identifying active compounds from large collections of chemicals. The this compound framework is an ideal scaffold for building diverse chemical libraries for HTS. Its structure offers multiple points for chemical modification, allowing for the systematic generation of a vast number of analogues.
The power of this approach has been demonstrated through the use of miniaturized click chemistry to create libraries of triazole-containing compounds. nih.gov By reacting a collection of diverse azide-functionalized molecules with an alkyne-functionalized core (or vice-versa), a large library can be synthesized efficiently in microplate format, ready for direct biological screening without purification. nih.govnih.gov
The this compound scaffold can be readily adapted to this workflow. For example, one could start with a piperidine ring functionalized with an alkyne and react it with a library of azide-containing building blocks to generate a diverse set of triazole-piperidine derivatives. Further diversity can be introduced by modifying the nitrogen on the piperidine ring and the N4 position of the triazole. Such libraries are invaluable for screening against a wide range of biological targets to discover new lead compounds for therapeutic development. nih.govnih.gov
| Scaffold | Library Generation Method | Purpose of Library |
| Triazole-Piperazine Core | Miniaturized Click Chemistry | Discovery of SARS-CoV-2 Mpro inhibitors with improved metabolic stability. nih.gov |
| 4-Nitroimidazole-Piperazine-Triazole | Click Chemistry | Synthesis of hybrid molecules for screening as anticancer agents against various cell lines. nih.gov |
| 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine | Multi-step Synthesis | Generation of novel fluoroquinolone derivatives to screen for antibacterial activity. nih.gov |
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern pharmaceutical research. For 1-(4H-1,2,4-triazol-3-yl)piperidine and its analogues, future research will likely focus on green chemistry principles to minimize waste and energy consumption. mdpi.com
Current synthetic strategies for 1,2,4-triazole (B32235) derivatives often involve multi-step processes that can be time-consuming and generate significant chemical waste. dergipark.org.trnih.gov Future methodologies may explore one-pot multicomponent reactions, which offer a more streamlined approach to synthesizing complex molecules. researchgate.net Additionally, the use of microwave and ultrasound-assisted organic synthesis could significantly reduce reaction times and improve yields. mdpi.com
The exploration of novel catalytic systems is another promising avenue. For instance, the use of copper nanoparticles as catalysts in the synthesis of 1,2,3-triazoles has shown promise and could be adapted for 1,2,4-triazole synthesis. researchgate.net Furthermore, the development of biocatalytic methods, employing enzymes to carry out specific chemical transformations, could offer a highly selective and sustainable alternative to traditional chemical synthesis.
| Synthetic Approach | Potential Advantages |
| One-pot multicomponent reactions | Increased efficiency, reduced waste |
| Microwave-assisted synthesis | Faster reaction times, higher yields |
| Ultrasound-assisted synthesis | Enhanced reaction rates |
| Novel catalytic systems | Improved selectivity, milder reaction conditions |
| Biocatalysis | High selectivity, environmentally friendly |
Advanced Mechanistic Elucidation of Biological Interactions at the Atomic Level
A deep understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. Future research will increasingly rely on advanced analytical and computational techniques to elucidate these interactions at the atomic level.
X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be instrumental in determining the three-dimensional structures of these compounds bound to their target proteins. This structural information can reveal key binding interactions and guide the design of more potent and selective inhibitors.
Molecular docking and molecular dynamics simulations will complement experimental techniques by providing insights into the binding modes and conformational changes of both the ligand and the protein. researchgate.net These computational methods can be used to predict the binding affinity of novel analogues and to understand the molecular basis of their biological activity. mdpi.com
Integration of Multi-Omics Approaches to Understand System-Level Effects
To gain a comprehensive understanding of the biological effects of this compound, future research will need to move beyond single-target-based approaches and embrace a systems-level perspective. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be essential in this regard. nih.govresearchgate.netnashbio.com
By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to treatment with these compounds, researchers can identify the cellular pathways and biological networks that are modulated. nashbio.com This information can help to elucidate the mechanism of action, identify potential off-target effects, and discover novel therapeutic applications. researchgate.net Network-based multi-omics integration can also aid in the identification of biomarkers to predict patient response to treatment. nih.gov
| Omics Approach | Information Gained |
| Genomics | Genetic basis of drug response |
| Transcriptomics | Changes in gene expression |
| Proteomics | Alterations in protein levels and interactions |
| Metabolomics | Shifts in metabolic pathways |
Application of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. springernature.com For the this compound scaffold, these technologies can be applied to accelerate the design and optimization of new drug candidates. mdpi.com
Furthermore, AI and ML can be used to analyze complex biological data, such as that generated by multi-omics studies, to identify novel drug targets and to predict the efficacy of drug combinations. nih.gov
Development of Next-Generation Analogues with Enhanced Selectivity and Potency
Building on the insights gained from the aforementioned research areas, the ultimate goal is to develop next-generation analogues of this compound with improved therapeutic properties. nih.gov A key focus will be on enhancing the selectivity of these compounds for their intended biological targets. nih.gov This can be achieved through structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of more specific inhibitors. nih.gov
Another important objective will be to increase the potency of these compounds, allowing for lower doses to be used and potentially reducing the risk of side effects. This can be achieved through the optimization of the chemical structure to maximize its interactions with the target protein. The development of hybrid molecules that combine the this compound scaffold with other pharmacophores is another promising strategy to enhance biological activity. nih.gov
The continued exploration of these future research directions holds great promise for unlocking the full therapeutic potential of this compound and for the development of novel and effective treatments for a wide range of diseases.
Q & A
Q. What analytical methods are recommended for determining the purity and concentration of 1-(4H-1,2,4-triazol-3-yl)piperidine in synthetic samples?
To assess purity and concentration, validated chromatographic techniques such as high-performance liquid chromatography (HPLC) with UV detection are commonly employed. For example, Parchenko et al. (2009) developed a method using ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for quantifying structurally similar triazole-piperidine derivatives . Quantitative nuclear magnetic resonance (qNMR) can also validate purity by integrating proton signals against an internal standard.
Q. How can synthetic routes for this compound derivatives be optimized to improve yield?
Optimization involves systematic variation of reaction conditions. For triazole ring formation, cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., HCl/EtOH) is a key step . Factors to optimize include:
- Temperature : 80–100°C for cyclization.
- Catalysts : Use of Amberlyst-15 or p-toluenesulfonic acid to accelerate reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Advanced Research Questions
Q. How can conflicting biological activity data for this compound derivatives be resolved through structural modification?
Contradictory antimicrobial or antifungal results may arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the triazole ring enhance antifungal activity by increasing electrophilicity .
- Lipophilic side chains (e.g., cyclopropyl or benzyl groups) improve membrane penetration but may reduce solubility .
A systematic SAR study should evaluate substituents at positions 1 (piperidine) and 3 (triazole) using in vitro assays (e.g., MIC against Candida albicans) and computational docking to identify binding motifs .
Q. What crystallographic techniques are suitable for resolving the molecular conformation of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, Shahani et al. (2010) resolved the structure of a related pyrazole-piperidine compound using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software . Key parameters include:
- Crystal mounting : Cryogenic cooling (100 K) to minimize thermal motion.
- Data refinement : Full-matrix least-squares methods with anisotropic displacement parameters.
- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 789021) .
Q. How can researchers address discrepancies in stability data for this compound under varying pH conditions?
Stability studies should follow ICH guidelines (Q1A) using forced degradation:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature.
Analytical tools like LC-MS identify degradation products (e.g., triazole ring oxidation to carboxylic acids) . For pH-dependent stability, use buffered solutions (pH 1–12) and monitor via UV kinetics.
Methodological Guidance
Q. Designing a bioassay to evaluate the kinase inhibition potential of this compound derivatives
- Assay type : ADP-Glo™ Kinase Assay (Promega) for measuring IC₅₀ against target kinases (e.g., PI3K or CDK2).
- Controls : Staurosporine (positive control) and DMSO vehicle.
- Data normalization : Express inhibition as % activity relative to controls.
- Statistical validation : Triplicate runs with Z’-factor > 0.5 .
Q. Validating synthetic intermediates using spectroscopic techniques
- ¹H/¹³C NMR : Confirm regiochemistry of triazole-piperidine fusion (e.g., δ 8.2 ppm for triazole H-5).
- HRMS : Verify molecular ion [M+H]⁺ with < 5 ppm error.
- IR : Characterize NH stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
